molecular formula C51H78NNaO13 B560154 seco Rapamycin Sodium Salt CAS No. 148554-65-8

seco Rapamycin Sodium Salt

Cat. No.: B560154
CAS No.: 148554-65-8
M. Wt: 936.2 g/mol
InChI Key: DNMSBJYMPJMFNS-OWGFPTNRSA-M
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Seco Rapamycin Sodium Salt, a nonenzyme-dependent degradation product of Rapamycin, primarily targets the mammalian target of rapamycin (mTOR) protein . The mTOR protein is a critical regulator of cellular growth and metabolism, and it plays a significant role in nutrient sensing .

Mode of Action

This compound interacts with its target, the mTOR protein, in a unique way. While it poorly activates mTOR, it mimics Rapamycin in its ability to inhibit the proteasome . This interaction leads to changes in the cellular environment, affecting various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and metabolism. By inhibiting the proteasome, this compound can affect protein degradation and synthesis, impacting this pathway and its downstream effects.

Pharmacokinetics

This compound is a degradation product of Rapamycin, resulting from ester hydration followed by dehydration . It is secreted from cells by P-glycoprotein and metabolized to a common dihydro species . These properties impact the bioavailability of the compound, influencing its distribution and elimination in the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to mimic Rapamycin’s inhibition of the proteasome . This results in changes in protein degradation and synthesis, affecting cellular growth and metabolism. It’s important to note that this compound has less than 4% of the potency of rapamycin in a thymocyte proliferation assay .

Biochemical Analysis

Biochemical Properties

Seco Rapamycin Sodium Salt interacts with various biomolecules in biochemical reactions. It has less than 4% of the potency of Rapamycin in a thymocyte proliferation assay . This suggests that this compound may interact with enzymes, proteins, and other biomolecules differently than Rapamycin .

Cellular Effects

The effects of this compound on cells and cellular processes are not as potent as Rapamycin . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Despite being a degradation product of Rapamycin, this compound has a unique mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Chemical Reactions Analysis

Types of Reactions: Secorapamycin A monosodium undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of secorapamycin A monosodium .

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMSBJYMPJMFNS-OWGFPTNRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H78NNaO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

936.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
seco Rapamycin Sodium Salt
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